Cas no 2648965-16-4 (2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)

2-Methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a rigid cyclohexyl backbone and a sterically hindered 2-methyl substitution, which enhance conformational control in peptide design. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. The carboxylic acid functionality facilitates efficient coupling to growing peptide chains. This compound is particularly useful in the synthesis of constrained peptides, where its cyclohexyl moiety promotes secondary structure stabilization. Its high purity and well-defined stereochemistry make it a reliable building block for advanced peptide research and pharmaceutical development.
2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid structure
2648965-16-4 structure
Product Name:2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid
CAS No:2648965-16-4
MF:C27H32N2O5
MW:464.553387641907
CID:6293058
PubChem ID:165565949
Update Time:2025-05-20

2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid
    • 2648965-16-4
    • EN300-1540893
    • 2649078-34-0
    • 2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
    • 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-2-methylbutanoic acid
    • 2-methyl-2-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
    • 2648938-40-1
    • EN300-1570759
    • EN300-1544527
    • Inchi: 1S/C27H32N2O5/c1-3-27(2,25(31)32)29-24(30)17-12-14-18(15-13-17)28-26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,3,12-16H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: IORGCHPYXKRQPU-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)(C)CC

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid Pricemore >>

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Additional information on 2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid

2-Methyl-2-{(1S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic Acid: A Comprehensive Overview

CAS No 2648965-16-4 refers to the compound known as 2-methyl-2-{(1S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid. This compound is a highly specialized molecule with significant applications in the fields of organic chemistry, pharmacology, and materials science. Its structure is characterized by a complex arrangement of functional groups, including a cyclohexane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid moiety.

The compound's structure is notable for its stereochemistry, particularly the (1S,4S) configuration of the cyclohexane ring. This stereochemistry plays a crucial role in determining the molecule's physical properties and biological activity. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests potential applications in drug design and delivery systems.

Recent studies have highlighted the importance of such compounds in the development of advanced materials. For instance, researchers have explored the use of similar molecules in creating self-healing polymers and stimuli-responsive materials. The Fmoc group's photolabile nature makes it particularly useful in these applications, as it can be selectively removed under specific conditions to induce structural changes in the material.

In terms of synthesis, this compound is typically prepared through a multi-step process involving peptide coupling reactions and stereoselective synthesis techniques. The use of chiral auxiliaries and enantioselective catalysts has been instrumental in achieving the desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and scalability of these processes.

The compound's properties make it an attractive candidate for various biomedical applications. For example, its ability to form stable amide bonds with other biomolecules suggests potential use in drug delivery systems and bioconjugate chemistry. Additionally, its stereochemical integrity could be exploited in the design of enantiomerically pure drugs with improved efficacy and reduced side effects.

From an environmental perspective, the compound's biodegradability and toxicity profile are critical considerations. Initial studies indicate that it exhibits low toxicity towards common test organisms; however, further research is needed to fully assess its environmental impact. The development of eco-friendly synthetic routes and recycling strategies could help mitigate any potential concerns.

In conclusion, CAS No 2648965-16-4 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool in modern chemical research and development.

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